molecular formula C7H4Cl2O3 B1592706 2,6-Dichloro-4-hydroxybenzoic acid CAS No. 4641-38-7

2,6-Dichloro-4-hydroxybenzoic acid

Cat. No. B1592706
CAS RN: 4641-38-7
M. Wt: 207.01 g/mol
InChI Key: WJOVLMLBLLKYKD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro-substituents at C-3 and C-5 of the benzene ring . It has a molecular weight of 207.01 .


Synthesis Analysis

The synthesis of 2,6-dihydroxybenzoic acid, which is structurally similar to 2,6-Dichloro-4-hydroxybenzoic acid, involves reacting resorcinol and CO2 for 3 to 4 hours under the action of alkali metal salt at a temperature between 130 and 150°C under a pressure of 1.35 to 1.45MPa using absolute ethanol as a solvent .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-hydroxybenzoic acid is represented by the formula C7H4Cl2O3 . The InChI code for this compound is 1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-hydroxybenzoic acid is a white to yellow solid . It has a molecular weight of 207.01 .

Scientific Research Applications

1. Chemical Synthesis and Transformations

2,6-Dichloro-4-hydroxybenzoic acid plays a significant role in chemical synthesis. Tarbell et al. (2003) describe its use in the production of 2,6-Dichlorophenol, highlighting its role as a reactant in various chemical transformations such as decarboxylation and halogenation (Tarbell, Wilson, & Fanta, 2003).

2. Biotechnological Applications

Wang et al. (2018) emphasize the importance of 4-Hydroxybenzoic acid, a close derivative of 2,6-Dichloro-4-hydroxybenzoic acid, in biotechnological applications. It serves as a versatile intermediate for producing high-value bioproducts used in food, cosmetics, and pharmacy (Wang, Bilal, Hu, Wang, & Zhang, 2018).

3. Groundwater Bioremediation

In the context of environmental science, Raes et al. (2019) discuss the role of 2,6-Dichloro-4-hydroxybenzoic acid in the bioremediation of groundwater. The study focuses on its transformation by Aminobacter sp. MSH1 for treating groundwater micropollutants (Raes, Horemans, Rentsch, T’Syen, Ghequire, De Mot, Wattiez, Kohler, & Springael, 2019).

4. Disinfection By-products Formation

Chang et al. (2006) investigated the relationship between chlorine consumption and the formation of disinfection by-products (DBP) in the presence of compounds like 4-hydroxybenzoic acid. This research provides insights into the environmental implications of chlorine interactions with compounds similar to 2,6-Dichloro-4-hydroxybenzoic acid (Chang, Chiang, Chao, & Lin, 2006).

5. Chemical Reduction Processes

Ritmaleni et al. (2013) explored the chemical reduction of 3,5-dicholo-4-hydroxybenzoic acid, which is structurally related to 2,6-Dichloro-4-hydroxybenzoic acid. Their study provides valuable information about the chemical behavior of chlorinated hydroxybenzoic acids in reduction processes (Ritmaleni, Notario, & Yuliatun, 2013).

Safety And Hazards

When handling 2,6-Dichloro-4-hydroxybenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,6-dichloro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOVLMLBLLKYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623683
Record name 2,6-Dichloro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-hydroxybenzoic acid

CAS RN

4641-38-7
Record name 2,6-Dichloro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dichloro-4-methoxy-benzoic acid (500 mg, 2.3 mmol) was taken up in CH2Cl2 and cooled to −78° C. BBr3 (6.9 ml of a 1 M solution in CH2Cl2) was added to the solution at −78° C. The solution was warmed to 25° C. and stirred at that temperature for 16 h. The solution was quenched with 3 N NaOH. The aqueous layer was extracted with CH2Cl2. The aqueous layer was cooled (0° C.) and acidified with conc. HCl (pH=1-2). The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried (Na2SO4). Filtration and concentration gave the crude phenol which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MH Griffiths, JA Moss, JA Rose, DE Hathway - Biochemical Journal, 1966 - ncbi.nlm.nih.gov
A single oral dose of either [14 C] Prefix or 2, 6-dichlorobenzo [14 C] nitrile to rats is almost entirely eliminated in 4 days: 84· 8–100· 5% of 14 C from [14 C] Prefix is excreted, 67· 3–79· 7…
Number of citations: 45 www.ncbi.nlm.nih.gov
SS Gupta, M Stadler, CA Noser, A Ghosh, B Steinhoff… - Science, 2002 - science.org
A practical, inexpensive, green chemical process for degrading environmental pollutants is greatly needed, especially for persistent chlorinated pollutants. Here we describe the …
Number of citations: 447 www.science.org
KI Beynon, AN Wright - Residue reviews: residues of pesticides and other …, 1972 - Springer
The herbicides dichlobenil (Koopman and Daams 1960, Barnsley and Rosher 1961) and chlorthiamid (Yates 1961) are closely related, especially as conversion of chlorthiamid to …
Number of citations: 41 link.springer.com
B Markus, CH Kwon - Journal of pharmaceutical sciences, 1994 - Elsevier
Studies on the metabolic fate of aromatic nitriles, in contrast to their aliphatic counterparts, have been minimal and the subject of controversy. The in vitro metabolic fate of several …
Number of citations: 15 www.sciencedirect.com
I Sircar, KS Gudmundsson, R Martin, J Liang… - Bioorganic & medicinal …, 2002 - Elsevier
α 4 β 1 and α 4 β 7 integrins are key regulators of physiologic and pathologic responses in inflammation and autoimmune disease. The effectiveness of anti-integrin antibodies to …
Number of citations: 87 www.sciencedirect.com
SS Gupta - 2002 - search.proquest.com
A practical, inexpensive green chemical process for degrading environmental pollutants is greatly needed, especially for persistent chlorinated pollutants. The second chapter describes …
Number of citations: 2 search.proquest.com

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